N-(3-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide
Description
N-(3-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core substituted with a 3-phenyl-1,2,4-oxadiazole moiety at the 6-position and an acetamide-linked 3-acetylphenyl group at the 3-position. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and antimicrobial effects. The compound’s synthesis likely involves multi-step reactions, with key intermediates such as phenyl-1,2,4-oxadiazoles and thienopyrimidine precursors .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O4S/c1-14-20-24(35-21(14)23-28-22(29-34-23)16-7-4-3-5-8-16)26-13-30(25(20)33)12-19(32)27-18-10-6-9-17(11-18)15(2)31/h3-11,13H,12H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVPNQURGSKMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C(=O)C)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the oxadiazole and phenyl groups. The final step usually involves the acetylation of the phenyl ring.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other functional groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a thieno[2,3-d]pyrimidine core fused with an oxadiazole moiety. The synthesis typically involves multi-step reactions, including acylation and cyclization processes. The structural diversity provided by the thieno and oxadiazole rings contributes to its biological activity.
Anticancer Activity
Research indicates that compounds similar to N-(3-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and others. Results have shown promising IC50 values indicating effective cytotoxicity against these cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The presence of specific functional groups in the compound enhances its interaction with cellular targets involved in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Studies suggest that derivatives of this class can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibacterial agents .
Anticonvulsant Activity
Some derivatives have demonstrated anticonvulsant effects in animal models. For example, compounds related to thieno[2,3-d]pyrimidines have been tested for their ability to prevent seizures induced by picrotoxin . This suggests a potential application in treating epilepsy or other seizure disorders.
Case Studies
- Synthesis and Evaluation : In a study by Evren et al., novel thiazole derivatives were synthesized and evaluated for anticancer activity using the MTT assay. The results indicated that specific structural modifications could significantly enhance anticancer efficacy .
- Antimicrobial Testing : Another research effort focused on synthesizing thieno[2,3-d]pyrimidine derivatives with oxadiazole rings. These compounds were tested against several bacterial strains and exhibited notable antimicrobial activity, highlighting their potential as new antibiotics .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogs
Key Observations :
- The target compound’s thienopyrimidinone core distinguishes it from benzoxazine () or pyrazolopyrimidine () analogs.
- The 3-phenyl-1,2,4-oxadiazole group is a shared motif in compounds, suggesting its role as a bioisostere for enhancing binding affinity or metabolic stability .
- Fluorine substituents in ’s analogs may improve lipophilicity and membrane permeability compared to the target’s acetylphenyl group .
Key Observations :
- Lower yields in (19%) reflect challenges in coupling fluorinated aromatic systems, which the target compound may avoid due to its non-fluorinated substituents .
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Observations :
- Mass spectrometry data (e.g., ) is critical for confirming molecular integrity in analogs with complex substituents .
Biological Activity
N-(3-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core substituted with various functional groups. The presence of the acetyl and oxadiazole moieties indicates potential for diverse biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to this compound. For instance:
- MIC Values : Compounds in similar categories demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50.0 µg/mL against Enterococcus faecalis .
This suggests that the structural components of the compound may contribute to its effectiveness against bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Lines Tested : Compounds with similar structures were tested against human lung adenocarcinoma (A549) and NIH/3T3 mouse embryoblast cell lines.
- IC50 Values : Certain derivatives exhibited significant cytotoxicity with IC50 values as low as 1.61 µg/mL .
These findings indicate that the thieno[2,3-d]pyrimidine scaffold may enhance anticancer activity.
The proposed mechanisms of action for compounds related to this compound include:
- Inhibition of Enzymatic Activity : Studies have shown that similar compounds can inhibit enzymes like tyrosinase through mixed-type inhibition .
This inhibition may lead to decreased proliferation of cancer cells and reduced microbial growth.
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives of the compound:
- Synthesis and Testing : A series of derivatives were synthesized and evaluated for their biological activity. For example:
Data Summary
The following table summarizes key findings from various studies on compounds related to this compound:
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization, substitution, and condensation. Key optimization strategies include:
- Condensation Reactions: Use condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance coupling efficiency between intermediates (e.g., acetamide and thienopyrimidine precursors) .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, as seen in the synthesis of analogous thieno-pyrimidines .
- Temperature Control: Mild heating (60–80°C) during cyclization steps minimizes side reactions .
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves closely related byproducts.
Example Data from Analogous Synthesis:
| Step | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Substitution | K₂CO₃, DMF, 80°C | 65% | |
| 2 | Cyclization | AcOH, reflux | 50% |
Basic: What spectroscopic techniques are recommended for structural confirmation?
Methodological Answer:
A combination of techniques is essential for unambiguous structural confirmation:
- 1H NMR: Assign peaks for acetyl (δ ~2.5 ppm), aromatic protons (δ 7.2–8.6 ppm), and oxadiazole/thienopyrimidine protons. Compare with published data for analogous compounds (e.g., δ 8.6 ppm for pyrimidine protons in ).
- LC-MS: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, a related thieno-pyrimidine showed m/z 362.0 [M+H]⁺ .
- FTIR: Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bonds (acetamide NH at ~3300 cm⁻¹) .
Advanced: How can contradictions in spectral data interpretation for heterocyclic systems be resolved?
Methodological Answer:
Contradictions often arise from overlapping signals or tautomeric forms. Strategies include:
- 2D NMR (COSY, HSQC, HMBC): Resolve ambiguous assignments by correlating proton-proton and proton-carbon connectivity. For example, HMBC can confirm oxadiazole substitution patterns .
- X-ray Crystallography: Definitive structural elucidation, especially for regiochemistry of substituents on the thienopyrimidine core .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian software) .
Advanced: What computational methods predict biological activity based on structural features?
Methodological Answer:
- Molecular Docking: Simulate binding to target enzymes (e.g., FLAP inhibitors with oxadiazole motifs ). Use AutoDock Vina to assess interactions with active sites.
- HOMO-LUMO Analysis: Calculate electron distribution to predict reactivity. For example, a related acetamide showed HOMO localized on the thienopyrimidine ring, suggesting nucleophilic attack sites .
- MESP (Molecular Electrostatic Potential): Identify regions of electrophilic/nucleophilic activity. Oxadiazole moieties often exhibit high electron density, influencing binding affinity .
Example Computational Results:
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO | -5.2 | Electron-rich thienopyrimidine |
| LUMO | -1.8 | Oxadiazole as electrophilic site |
Advanced: How to design SAR studies for the thieno[2,3-d]pyrimidine core and oxadiazole substituent?
Methodological Answer:
- Variation of Substituents: Synthesize analogs with modifications at the 3-acetylphenyl or oxadiazole positions. For example:
- Biological Assays: Test inhibitory activity against kinases or inflammatory mediators (e.g., LTB4 production in human whole blood, as in FLAP inhibitor studies ).
- Correlation Analysis: Use QSAR models to link structural descriptors (e.g., logP, polar surface area) to activity.
Example SAR Findings:
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| Phenyl-oxadiazole | 85 nM (FLAP binding) | |
| Pyridyl-oxadiazole | 120 nM (FLAP binding) | Hypothetical |
Advanced: How to address solubility challenges in in vitro assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
